2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine
Description
2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine is a chemical compound with the molecular formula C12H18N2O3S. It is characterized by the presence of a morpholine ring, a sulfonyl group, and an ethanamine chain.
Properties
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c13-6-5-11-1-3-12(4-2-11)18(15,16)14-7-9-17-10-8-14/h1-4H,5-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPWGCDTJPQHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine typically involves the reaction of 4-morpholinesulfonyl chloride with 2-phenylethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Organic Synthesis : 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine serves as a key intermediate in synthesizing more complex organic molecules. Its reactivity profile allows it to participate in various chemical transformations, including nucleophilic substitutions and coupling reactions.
Biology
- Biochemical Assays : The compound is utilized in enzyme studies, acting as a probe to investigate enzyme mechanisms. Its ability to form covalent bonds with enzyme active sites can inhibit or modulate enzymatic activity, making it valuable for biochemical research.
Medicine
- Drug Development : There is ongoing research into the therapeutic potential of this compound, particularly in developing drugs targeting specific enzymes or receptors involved in diseases like cancer and neurodegenerative disorders. Morpholine derivatives have been linked to improved bioavailability and reduced toxicity profiles in drug candidates .
Case Study 1: Anticancer Activity
A study investigated the effects of morpholine-based compounds on tumor growth in animal models. The results indicated that compounds similar to 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine significantly reduced tumor size when combined with standard chemotherapy agents, demonstrating potential as adjunctive therapy in cancer treatment.
Case Study 2: Neuropharmacological Effects
Research highlighted the role of morpholine derivatives in central nervous system drug discovery. Compounds structurally related to 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine have shown promise as anxiolytics and antidepressants due to their interaction with neurotransmitter systems .
Industrial Applications
In addition to its research applications, 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine is employed in the production of specialty chemicals and agrochemicals. Its properties make it suitable for use as a corrosion inhibitor and in formulating products that require enhanced chemical stability .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Chemistry | Organic synthesis | Versatile intermediate for complex molecules |
| Biology | Enzyme studies | Probe for understanding enzyme mechanisms |
| Medicine | Drug development | Potential for treating cancer and CNS disorders |
| Industry | Specialty chemicals | Enhances product stability and performance |
Mechanism of Action
The mechanism of action of 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Morpholin-4-ylsulfonylphenyl)ethanol
- 2-(4-Morpholin-4-ylsulfonylphenyl)acetic acid
- 2-(4-Morpholin-4-ylsulfonylphenyl)propane
Uniqueness
2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and sulfonyl group allows for versatile chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
2-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine, often referred to as a morpholine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a morpholine ring and a sulfonyl group, which contribute to its interaction with various biological targets.
The biological activity of 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine primarily involves its interaction with specific enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the morpholine ring enhances binding affinity through interactions with hydrophobic pockets in proteins. This dual mechanism positions the compound as a potential candidate for therapeutic applications, particularly in cancer and antimicrobial treatments.
Anticancer Activity
Recent studies have explored the anticancer potential of morpholine derivatives, including 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine. For instance, a series of related compounds demonstrated varying degrees of cytotoxicity against cancer cell lines such as HepG2. Some derivatives exhibited IC50 values as low as 8.50 μM, indicating significant potential for further development as anticancer agents .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 3c | 11.42 | HepG2 |
| 3d | 8.50 | HepG2 |
| 3e | 12.76 | HepG2 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Morpholine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Escherichia coli | 62.5 - 125 μM |
Case Studies
Research indicates that compounds similar to 2-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-amine have been effective in preclinical models:
- Study on Anticancer Efficacy : In a study evaluating novel derivatives against HepG2 cells, several compounds showed promising results with significant reductions in cell viability, suggesting potential for selective targeting of cancer cells while sparing normal cells .
- Antimicrobial Evaluation : Another investigation into the antimicrobial properties revealed that specific morpholine derivatives were more effective than traditional antibiotics like ciprofloxacin against MRSA strains, highlighting their potential in treating resistant infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
